molecular formula C18H14F2N2O2 B2861984 2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide CAS No. 1206989-03-8

2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide

Cat. No. B2861984
CAS RN: 1206989-03-8
M. Wt: 328.319
InChI Key: QVOFYXWTWKMBHK-UHFFFAOYSA-N
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Description

The compound “2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b][1,3]thiazole ring, a bromophenyl group, and a cyclohexenyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, related compounds are often synthesized through multi-step reactions involving the coupling of appropriate bromo ketones and amines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. These properties could be determined using various analytical techniques .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazo[2,1-b]thiazole moiety have been evaluated for their antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. In one study, derivatives of this moiety demonstrated promising antimicrobial properties, assessed through the microbroth dilution technique, against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxic and Anticancer Potential

Novel compounds bearing the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives showed potential as inhibitors, indicating the therapeutic relevance of these compounds in cancer treatment (Ding et al., 2012).

Antitumor Activity

The imidazo[2,1-b][1,3]thiazole system has been explored for its antitumor properties. A novel method for assembling this system showed that certain derivatives possess moderate ability to suppress the growth of kidney cancer cells, highlighting the potential of these compounds in antitumor therapy (Potikha & Brovarets, 2020).

Insecticidal Properties

Research into the insecticidal properties of compounds containing the imidazo[2,1-b]thiazole moiety has shown promising results. Derivatives have been assessed against the cotton leafworm, Spodoptera littoralis, demonstrating potential applications in agricultural pest management (Fadda et al., 2017).

Antioxidant Activity

The antioxidant activity of compounds with the imidazo[2,1-b]thiazole scaffold has been investigated, with some derivatives showing significant activity. This highlights the potential of these compounds in combating oxidative stress-related diseases (Talapuru et al., 2014).

Future Directions

Future research could focus on elucidating the biological activity and mechanism of action of this compound, as well as optimizing its synthesis .

properties

IUPAC Name

methyl 8-fluoro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-10-6-7-11(8-14(10)20)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-13(17)19/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOFYXWTWKMBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

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